molecular formula C13H17N3S B12864014 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12864014
M. Wt: 247.36 g/mol
InChI Key: HUAMHUIJNFMOMA-UHFFFAOYSA-N
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Description

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an isobutyl group and a m-tolyl group attached to the triazole ring, along with a thiol group at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isobutyric acid and m-tolyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.

Scientific Research Applications

4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the isobutyl and m-tolyl groups, along with the thiol functionality, makes it particularly effective in certain applications, such as corrosion inhibition and as a precursor for the synthesis of biologically active molecules .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-(3-methylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3S/c1-9(2)8-16-12(14-15-13(16)17)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,15,17)

InChI Key

HUAMHUIJNFMOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2CC(C)C

Origin of Product

United States

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